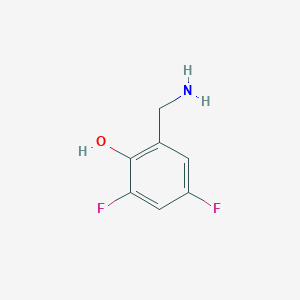
4-(3-methanesulfonylphenyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methanesulfonylphenyl)-1H-pyrazole is an organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by a pyrazole ring substituted with a methanesulfonylphenyl group. Its unique structure imparts distinct chemical and physical properties, making it a valuable subject of study in medicinal chemistry, material science, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-methanesulfonylphenyl)-1H-pyrazole typically involves the reaction of 3-methanesulfonylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. Common solvents used in the synthesis include ethanol, methanol, and acetonitrile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of automated systems ensures consistent quality and high yield of the final product. The reaction parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve the desired purity and efficiency.
化学反应分析
Types of Reactions: 4-(3-Methanesulfonylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce corresponding alcohols or amines.
科学研究应用
4-(3-Methanesulfonylphenyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(3-methanesulfonylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For instance, it may bind to and inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
相似化合物的比较
- 4-(3-Methanesulfonylphenyl)-1-propylpiperidine
- 4-(2-Fluoro-3-methanesulfonylphenyl)piperidine
Comparison: Compared to these similar compounds, 4-(3-methanesulfonylphenyl)-1H-pyrazole exhibits unique properties due to the presence of the pyrazole ring. This structural difference can influence its reactivity, biological activity, and potential applications. For example, the pyrazole ring may confer additional stability or specificity in binding to molecular targets, making it a more suitable candidate for certain applications.
属性
分子式 |
C10H10N2O2S |
|---|---|
分子量 |
222.27 g/mol |
IUPAC 名称 |
4-(3-methylsulfonylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C10H10N2O2S/c1-15(13,14)10-4-2-3-8(5-10)9-6-11-12-7-9/h2-7H,1H3,(H,11,12) |
InChI 键 |
DPJWEXOBULILON-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-chloro-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15316938.png)
![1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylic acid](/img/structure/B15316941.png)


![1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B15316951.png)




